molecular formula C8H4O5 B3279248 3,6-dihydroxyphthalic anhydride CAS No. 69039-62-9

3,6-dihydroxyphthalic anhydride

Cat. No.: B3279248
CAS No.: 69039-62-9
M. Wt: 180.11 g/mol
InChI Key: YWYDMGWSJOUTDI-UHFFFAOYSA-N
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Description

3,6-Dihydroxyphthalic anhydride (C₈H₄O₅) is derived from the dehydration of 3,6-dihydroxyphthalic acid, a substituted aromatic diacid with hydroxyl groups at the 3 and 6 positions of the benzene ring. For instance, 3,6-dihydroxyphthalic acid is noted as a commercially useful substituted aromatic diacid, forming esters without requiring protection of its phenolic hydroxyl groups . The anhydride form likely exhibits enhanced reactivity in polymerization and esterification reactions due to its electron-withdrawing hydroxyl groups and planar aromatic core.

Key inferred properties:

  • Polarity: High due to hydroxyl groups, enhancing solubility in polar solvents (e.g., alcohols, water).
  • Reactivity: Hydroxyl groups may participate in hydrogen bonding, affecting thermal stability and reaction kinetics.
  • Applications: Potential use in synthesizing high-performance polymers, epoxy resins, and pharmaceutical intermediates.

Properties

IUPAC Name

4,7-dihydroxy-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O5/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYDMGWSJOUTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Phthalic Acid: One common method involves the oxidation of phthalic acid. Phthalic acid is dissolved in concentrated sulfuric acid, followed by oxidation using concentrated nitric acid or sodium persulfate.

    Reaction with Thionyl Chloride: Another method involves reacting 3,6-dihydroxyphthalic acid with thionyl chloride under reflux conditions.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of efficient reagents and optimized reaction conditions is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dihydroxyphthalic anhydride can undergo oxidation reactions to form various derivatives.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium persulfate, concentrated nitric acid.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Acetic anhydride, benzylamine.

Major Products:

    Oxidation Products: Various carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Esters and ethers

Scientific Research Applications

Pharmaceutical Applications

Anti-Inflammatory and Antiallergic Properties
Research indicates that 3,6-dihydroxyphthalic anhydride may have potential therapeutic applications due to its anti-inflammatory and antiallergic properties. It has been suggested that compounds derived from DHPA can selectively target histamine receptors, which are implicated in allergic reactions and inflammatory diseases such as allergic rhinitis .

Drug Delivery Systems
Recent studies have explored the use of DHPA in drug delivery systems, particularly in the development of micro/nanocapsules. These capsules can be engineered to release drugs at controlled rates, enhancing the efficacy of treatments while minimizing side effects. The incorporation of DHPA into these systems allows for improved stability and functionality due to its chemical properties .

Polymer Chemistry

Epoxy Resins
this compound is utilized as a hardener in epoxy resin formulations. Its incorporation improves the thermal stability and mechanical properties of the resulting materials. Epoxy resins containing DHPA have been developed for applications in coatings, adhesives, and composite materials .

Polymer Blends and Composites
DHPA is also used in the production of polymer blends and composites. Its ability to form strong intermolecular interactions enhances the performance characteristics of these materials, making them suitable for high-performance applications in automotive and aerospace industries.

Material Science

Thermal Stabilizers
Due to its stability at elevated temperatures, this compound serves as a thermal stabilizer in various industrial processes. It helps maintain the integrity of materials during processing at high temperatures, reducing discoloration and degradation .

Coatings and Sealants
The compound is employed in formulating protective coatings and sealants that require durability and resistance to environmental factors. The presence of hydroxyl groups in DHPA contributes to better adhesion properties when applied to substrates.

Data Tables

Application AreaSpecific Use CasesBenefits
PharmaceuticalsAnti-inflammatory agentsTargeted action on histamine receptors
Drug Delivery SystemsMicro/nanocapsulesControlled release and stability
Polymer ChemistryEpoxy resin hardenersEnhanced thermal stability
Material ScienceThermal stabilizersReduced discoloration
Coatings and SealantsProtective coatingsImproved adhesion

Case Studies

  • Case Study 1: Anti-Allergic Formulations
    A study investigated the efficacy of DHPA-derived compounds in treating allergic reactions. Results showed significant reduction in symptoms associated with histamine release, indicating potential for new therapeutic agents based on DHPA .
  • Case Study 2: Epoxy Resin Development
    Research focused on the formulation of epoxy resins using DHPA as a hardener demonstrated improved mechanical properties compared to traditional formulations. These resins exhibited enhanced resistance to heat and chemical exposure, making them suitable for demanding applications .
  • Case Study 3: Drug Delivery Innovations
    Innovative drug delivery systems incorporating DHPA were tested for their ability to control drug release rates effectively. The findings highlighted the compound's role in enhancing the stability of encapsulated drugs under physiological conditions .

Mechanism of Action

The mechanism by which 3,6-dihydroxyphthalic anhydride exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it binds to the positively charged regions of viral proteins, preventing the virus from attaching to host cells. This competitive inhibition blocks the entry of the virus, thereby reducing infection .

Comparison with Similar Compounds

a. 3,6-Difluorophthalic Anhydride (C₈H₂F₂O₃)

  • Properties : Colorless to light yellow solid; melting point 115–120°C, boiling point 329°C (decomposition), density 1.58 g/cm³. Soluble in alcohols and ketones .
  • Comparison : Fluorine substituents increase electronegativity and stability compared to hydroxyl groups. Lower polarity than 3,6-dihydroxyphthalic anhydride, favoring solubility in organic solvents.

b. 3,6-Dichlorophthalic Anhydride (C₈H₂Cl₂O₃)

  • Synthesis : Prepared via zinc-mediated dechlorination of tetrachlorophthalic anhydride .
  • Comparison : Chlorine atoms enhance electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Higher molecular weight (265.97 g/mol) and thermal stability than the dihydroxy variant.

c. Tetrachlorophthalic Anhydride (C₈Cl₄O₃)

  • Applications : Used as a flame retardant and epoxy curing agent. CAS RN 204-171-4 .
  • Comparison : Fully halogenated structure offers superior thermal resistance but reduced solubility in polar media.
2.2 Hydrogenated and Alkyl-Substituted Anhydrides

a. 3,4,5,6-Tetrahydrophthalic Anhydride (C₈H₈O₃)

  • Properties : Molecular weight 152.15 g/mol; CAS RN 2426-02-0. Cyclohexene backbone improves flexibility in polymers .
  • Comparison: Hydrogenation reduces aromaticity, lowering melting point and enhancing solubility in non-polar solvents.

b. 3-Methylhexahydrophthalic Anhydride (3-MHHPA) and 3,6-Dimethylhexahydrophthalic Anhydride (3,6-DMHHPA)

  • Applications : Bio-based replacements for petrochemical HHPA in weather-resistant coatings and electrical applications .
  • Comparison : Methyl groups enhance hydrophobicity and reduce reactivity compared to hydroxylated analogs.
2.3 Functionalized Anhydrides for Polymerization

a. 2-(N-Phthalimido)ethyl Methacrylate (PEMA)

  • Applications : Copolymerized with MA, EA, BA, and styrene for materials with tailored thermal and antimicrobial properties .
  • Comparison : Phthalimide groups introduce rigidity, whereas hydroxyl groups in this compound could enable hydrogen-bonding networks in polymers.

b. NA Anhydride (3,6-Endomethylene-1,2,3,6-Tetrahydrophthalic Anhydride)

  • Properties: White crystalline solid; melting point 164–165°C. Soluble in benzene, acetone, and ethanol .
  • Comparison : Endomethylene bridge increases steric hindrance, reducing reaction rates compared to planar dihydroxy derivatives.

Data Table: Comparative Properties

Compound Molecular Formula Substituents Melting Point (°C) Solubility Key Applications
This compound C₈H₄O₅ -OH (3,6) Inferred: 160–180 Polar solvents Polymers, epoxy resins
3,6-Difluorophthalic Anhydride C₈H₂F₂O₃ -F (3,6) 115–120 Alcohols, ketones High-performance coatings
3,6-Dichlorophthalic Anhydride C₈H₂Cl₂O₃ -Cl (3,6) Data unavailable Organic solvents Pharmaceutical intermediates
Tetrahydrophthalic Anhydride C₈H₈O₃ Hydrogenated ring Data unavailable Non-polar solvents Flexible polymers
3-MHHPA C₉H₁₂O₃ -CH₃ (3) Data unavailable Organic media Bio-based coatings

Biological Activity

3,6-Dihydroxyphthalic anhydride (DHPA) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is derived from phthalic anhydride and possesses two hydroxyl groups at the 3 and 6 positions. This structure contributes to its reactivity and potential interactions with biological systems.

Biological Activity

1. Antioxidant Properties
Research indicates that DHPA exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), thereby influencing various health outcomes.

2. Anti-inflammatory Effects
Studies have shown that DHPA may modulate inflammatory pathways. It has been suggested that compounds similar to DHPA can inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation .

3. Histamine Receptor Interaction
DHPA has been implicated in interactions with histamine receptors, particularly H1 and H3 subtypes. These receptors are involved in various physiological processes, including immune response and neurotransmitter release. The modulation of these receptors by DHPA could lead to therapeutic applications in treating allergic reactions and neuroinflammatory diseases .

The biological activity of DHPA can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in DHPA may donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : DHPA may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.
  • Receptor Modulation : By interacting with histamine receptors, DHPA can influence neurotransmitter release and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of DHPA:

  • A study demonstrated that compounds related to DHPA could reduce inflammation markers in animal models of allergic rhinitis . This suggests potential applications in treating respiratory allergies.
  • Another investigation focused on the antioxidant capacity of DHPA derivatives, showing significant protective effects against oxidative stress in cultured human cells .
  • Research on phthalate compounds highlighted the endocrine-disrupting potential of similar structures, emphasizing the need for careful evaluation of DHPA's safety profile in long-term exposure scenarios .

Data Summary

Biological Activity Mechanism Study Reference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine production inhibition
Histamine receptor modulationInteraction with H1/H3 receptors

Q & A

Q. What are the common synthetic routes for preparing derivatives of 3,6-dihydroxyphthalic anhydride, and how can reaction conditions be optimized?

Answer: Derivatives such as hemi-maleate salts are synthesized via reactions with amino acids (e.g., glycine) under aqueous conditions. Key steps include:

  • Azeotropic distillation with toluene to remove water and drive the reaction .
  • Crystallization from methanol-chloroform (1:1 v/v) to isolate products, yielding solids with defined melting points (e.g., 144–147°C) .
  • Microwave-assisted synthesis for accelerated reaction kinetics, though this requires pH control to avoid side reactions .

Optimization Tips:

  • Use stoichiometric ratios of anhydride to amino acid (1:1) to minimize unreacted starting material.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC (retention time: 4.3 min for hemi-maleate vs. 1.5 min for maleimide) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Answer:

Technique Key Parameters Observations Reference
¹H NMR DMSO-d₆ solvent, δ 6.05 ppm (olefinic protons), δ 3.66 ppm (glycine CH₂)Distinguishes hemi-maleate salts from maleimides (δ 7.12 ppm)
HPLC Whatman SAX column, 25 mM Na-phosphate (pH 6)/MeOH (100:13 v/v), 254 nm detectionRetention time: 4.3 min for hemi-maleate salts
Melting Point Kofler hot-stage apparatus143–147°C for hemi-maleate salts

Advanced Research Questions

Q. How can spectral data resolve contradictions in product identification (e.g., maleimide vs. hemi-maleate)?

Answer: Discrepancies arise due to overlapping spectral signals. For example:

  • ¹H NMR : Maleimides show olefinic protons at δ 6.67–7.13 ppm (solvent-dependent), while hemi-maleate salts exhibit symmetrical singlets at δ 6.05 ppm .
  • Elemental Analysis : Hemi-maleate salts incorporate two water molecules as crystallization solvents (confirmed by %C/H/N deviations) .
  • Control Experiments : Co-inject authentic maleimide and product samples in HPLC to detect peak splitting .

Resolution Workflow:

Compare experimental NMR with literature data for maleimides and salts.

Perform pH-dependent solubility tests : Hemi-maleate salts dissociate in acidic conditions, while maleimides remain stable.

Q. Why do reactions with amino acids yield hemi-maleate salts instead of N-maleoylated products?

Answer: Mechanistic studies reveal:

  • pH-Driven Salt Formation : Maleic acid (pKa₁ = 1.83) protonates glycine (pKa = 2.35), favoring ionic interactions over cyclization to maleimides .
  • Thermodynamic Stability : Hemi-maleate salts are stabilized by hydrogen bonding between carboxylate and ammonium groups, as confirmed by X-ray crystallography analogs .
  • Solvent Effects : Polar protic solvents (e.g., water) disfavor maleimide formation by promoting hydrolysis .

Mitigation Strategies:

  • Use non-aqueous solvents (e.g., DMF) and dehydrating agents (e.g., acetic anhydride) to drive cyclization .
  • Introduce electron-withdrawing substituents to lower the pKa of maleic acid, favoring covalent bonding .

Q. How do bio-based alternatives like 3,6-dimethylhexahydrophthalic anhydride compare in performance?

Answer: Bio-based analogs (e.g., 3,6-DMHHPA) show promise in:

  • Thermal Stability : Comparable glass transition temperatures (Tg) to petroleum-based analogs (e.g., HHPA) in epoxy resins .
  • Sustainability : Derived from renewable feedstocks (e.g., lignin), reducing carbon footprint .

Research Gaps:

  • Limited data on hydrolytic stability under extreme pH conditions.
  • Scalability of enzymatic synthesis routes requires optimization .

Q. What computational methods predict reactivity trends in anhydride derivatives?

Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. For example, electron-deficient anhydrides react faster with nucleophiles .
  • Molecular Dynamics : Simulate solvent-anhydride interactions to optimize reaction media (e.g., toluene vs. DMSO) .

Validation : Cross-correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dihydroxyphthalic anhydride
Reactant of Route 2
3,6-dihydroxyphthalic anhydride

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